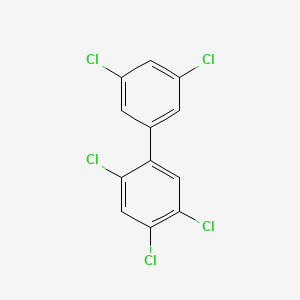

2,3',4,5,5'-Pentachlorobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,4-trichloro-5-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)9-4-11(16)12(17)5-10(9)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGYJAIAVPVCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073609 | |

| Record name | 2,3',4,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-12-7 | |

| Record name | 2,3',4,5,5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,5,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D11835905 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution Studies of 2,3 ,4,5,5 Pentachlorobiphenyl

Global and Regional Environmental Prevalence in Various Media

The environmental distribution of 2,3',4,5,5'-Pentachlorobiphenyl is a testament to its persistence and mobility. Like other PCBs, it has been detected in various environmental media across the globe, often far from its original points of use or disposal.

Atmospheric Concentrations and Spatial Distribution Patterns

PCBs are semi-volatile compounds, which allows them to exist in the atmosphere in both the gas phase and adsorbed to particulate matter. nih.gov This characteristic is a key factor in their atmospheric transport and deposition. Generally, lower-chlorinated PCBs, which include the pentachlorobiphenyls, are more prevalent in the atmosphere compared to their more heavily chlorinated counterparts due to their higher volatility. nih.gov

Atmospheric concentrations of PCBs tend to be higher in industrial and urban areas, reflecting historical and ongoing sources. nih.gov However, due to their capacity for long-range transport, they are also found in remote regions such as the Arctic. copernicus.org Research has indicated that events like biomass burning can lead to significant releases of stored PCBs from soil and vegetation, causing record-high concentrations in the Arctic atmosphere. copernicus.org For instance, a study in the Arctic reported that during periods influenced by biomass burning, 21 out of 32 monitored PCB congeners showed concentrations more than two standard deviations above the long-term mean. copernicus.org While specific data for this compound is often not singled out in such studies, pentachlorobiphenyls as a group are recognized as significant contributors to the total PCB atmospheric burden.

Aquatic System Concentrations and Sediment Association Investigations

In aquatic environments, the hydrophobic nature of this compound governs its partitioning behavior. Its low solubility in water leads to a strong tendency to adsorb to suspended particulate matter and accumulate in bottom sediments. Consequently, sediments often act as a long-term reservoir for PCBs in aquatic systems.

Studies of aquatic environments frequently report on total PCB concentrations or a selection of indicator congeners. While specific concentration data for this compound in water and sediment are not widely available in the reviewed literature, the general principles of PCB behavior suggest that its presence would be most significant in the sediment phase of contaminated aquatic systems. The concentration in the water column is typically low, while sediments can show significantly higher levels, reflecting historical pollution inputs. The resuspension of these contaminated sediments can lead to the re-introduction of PCBs into the water column and the food web.

Terrestrial Soil Contamination Profiles and Historical Trends

Soils act as a major reservoir for PCBs, including pentachlorobiphenyls. researchgate.net Deposition from the atmosphere is a primary pathway for the contamination of terrestrial environments. Once in the soil, the fate of this compound is largely controlled by its strong adsorption to soil organic matter. This binding reduces its mobility and bioavailability but also contributes to its long-term persistence.

Research has shown that soil can act as a secondary source of PCBs to the atmosphere through volatilization, particularly in warmer temperatures. researchgate.net A study in the southern U.K. modeled the long-term exchange of PCBs between soil and the atmosphere, highlighting the continuous cycling of these compounds. researchgate.net In a Turkish study, the average total concentration of 25 PCB congeners in industrial soils was found to be 7.08 ± 1.84 ng/g dry matter. researchgate.net While not specific to this compound, this indicates the potential levels of contamination in industrial areas. Historical trends generally show a decline in PCB concentrations in the environment following their ban in many countries; however, their persistence means that they remain a long-term contamination issue.

Long-Range Transport Phenomena Research

The presence of compounds like this compound in remote ecosystems, far from direct sources, is a clear indicator of their capacity for long-range environmental transport.

Atmospheric Transport Modeling and Observational Studies

Atmospheric transport is the primary mechanism for the global distribution of PCBs. copernicus.org Observational studies, particularly in the Arctic, have provided strong evidence for the long-range transport of these compounds. copernicus.org These studies often show a fractionation of PCB congeners, with the more volatile, lower-chlorinated congeners being transported more efficiently over long distances.

Modeling studies have been instrumental in understanding the pathways and dynamics of this transport. Global multicompartment chemistry transport models have been used to simulate the distribution of various PCB congeners over several decades. nih.gov These models have shown that inter-continental transport, for example from Eurasia to North America, can significantly contribute to the PCB burden in downwind regions. nih.gov Climate change is also a factor, with models predicting that rising global temperatures could lead to increased volatilization of PCBs from primary and secondary sources, enhancing their transport to remote regions like the Arctic. nih.gov

The following table presents predicted environmental fate and transport properties for this compound from the US EPA's CompTox Chemicals Dashboard, which are crucial inputs for atmospheric transport models.

Predicted Environmental Fate and Transport Properties of this compound

| Property | Predicted Value | Unit |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | 1.58e+5 | L/kg |

| Atmospheric Hydroxylation Rate | 6.17e-13 | cm³/molecule*sec |

| Biodegradation Half-Life | 15.5 | days |

| Bioconcentration Factor | 1.21e+5 | L/kg |

Data sourced from the US EPA CompTox Chemicals Dashboard.

Inter-Compartmental Exchange Dynamics (e.g., air-water, water-sediment interfaces)

The movement of this compound between different environmental compartments is a continuous process. The air-water interface is a particularly dynamic boundary for PCB exchange. The direction and magnitude of this exchange are influenced by factors such as the concentration gradient between the air and water, wind speed, and water temperature. nih.gov

Research in areas like the Baltimore Harbor and the Chesapeake Bay has shown that volatilization from the water to the atmosphere can be a significant removal mechanism for PCBs from urban coastal waters. nih.gov In these studies, the annual volatilization flux of total PCBs was estimated to be substantial, indicating that aquatic systems can act as a source of PCBs to the atmosphere. nih.gov The exchange between the water column and sediments is also critical. Contaminated sediments can act as a long-term source, slowly releasing PCBs back into the water column. This dynamic equilibrium between different environmental media underscores the complexity of predicting the ultimate fate of persistent compounds like this compound.

Biogeochemical Cycling and Environmental Fate Mechanisms of 2,3 ,4,5,5 Pentachlorobiphenyl

Bioaccumulation and Trophic Transfer Research

Bioaccumulation refers to the process by which organisms absorb and retain contaminants from their environment, leading to concentrations higher than in the surrounding medium. This process is a key factor in the environmental risk of persistent organic pollutants like PCBs.

PCBs are highly lipophilic, meaning they have a strong affinity for fats and lipids. This property drives their accumulation in the fatty tissues of living organisms. greenfacts.orgnih.gov The uptake of PCBs from the environment can occur through various routes, including absorption from contaminated water, ingestion of contaminated food, and inhalation of airborne particles. nih.govnih.gov

In aquatic environments, the concentration of PCBs in sediments is often significantly higher than in the water column. greenfacts.org Consequently, bottom-feeding species tend to exhibit high levels of PCB accumulation. greenfacts.org For instance, a study in a tidal freshwater marsh found that the mean total-PCB concentration in sediment was 50 ng/g dry weight, while concentrations in biota ranged from 150 ng/g to 450 ng/g wet weight, with the highest levels observed in channel catfish. nih.gov The rate of PCB metabolism and elimination varies significantly among species and is dependent on the specific congener. greenfacts.orgnih.gov Generally, congeners that are not easily metabolized are cleared very slowly and tend to concentrate in adipose tissue. nih.gov

In terrestrial ecosystems, PCBs can be taken up by plants from contaminated soil. Research on hybrid poplar plants demonstrated that less-chlorinated PCBs were initially sorbed to the root systems and subsequently translocated to the stems. nih.gov The extent of this translocation was found to be inversely related to the congener's hydrophobicity. nih.gov From plants or soil, PCBs can then enter the terrestrial food chain, accumulating in organisms such as worms and insects, which are then consumed by birds and mammals. greenfacts.org

| PCB Congener(s) | Median BSAF |

|---|---|

| Total PCBs | 2.9 |

| 42 | >2.9 (Substantially Greater) |

| 74 | >2.9 (Substantially Greater) |

| 182/187/128 | >2.9 (Substantially Greater) |

| 171 | >2.9 (Substantially Greater) |

| 18/15 | <2.9 (Substantially Lower) |

| 45 | <2.9 (Substantially Lower) |

| 185 | <2.9 (Substantially Lower) |

| 208 | <2.9 (Substantially Lower) |

This table is based on data from a study in a tidal river-marsh on the Potomac River and illustrates the variability in accumulation among different PCB congeners. nih.gov

Biomagnification is the process where the concentration of a contaminant increases in organisms at successively higher levels in a food chain. greenfacts.org PCBs are well-documented to biomagnify, leading to the highest concentrations in top predators. greenfacts.orgnih.gov

A study of an offshore food web in Lake Michigan demonstrated significant biomagnification of PCBs. The average concentration of PCBs increased 12.9 times from plankton to fish. nih.govresearchgate.net The study also noted that the proportion of more highly chlorinated PCBs (those with 5 and 6 chlorine atoms) increased up the food chain, from 54-56% of the total PCB in plankton to 74% in deepwater sculpins. nih.gov This indicates that higher-chlorinated congeners are more persistent and more likely to biomagnify.

In marine ecosystems, trophic magnification factors (TMFs) are used to quantify the degree of biomagnification. Research on a harbor seal food web in the Strait of Georgia, British Columbia, found that TMFs for PCBs averaged 3.6, with individual congener TMFs correlating with their octanol-water partition coefficient (log K(OW)), a measure of lipophilicity. nih.gov This correlation highlights the role of physicochemical properties in driving biomagnification. nih.gov However, the study also found that metabolic transformation plays a role, with lower biomagnification factors for PCB congeners that are more easily metabolized by seals. nih.gov Dietary sources are a key factor in determining PCB levels in biota. mdpi.com

The bioavailability of a contaminant is the extent to which it can be taken up by an organism. In the environment, PCBs are often bound to soil and sediment particles, which can reduce their availability for uptake. nih.gov The interaction between PCBs and environmental matrices like soil and sediment is influenced by several factors.

The affinity of PCBs for soil increases with higher soil organic carbon (OC) content, a higher degree of PCB chlorination, and a coplanar molecular structure. nih.gov A study investigating the bioavailability of pentachlorobiphenyl PCB 118 from various soils found that the soil matrix reduced its absolute bioavailability. nih.gov In laboratory tests, the mobilization of PCB 118 was lowest from the soil with the highest organic carbon content, which is consistent with hydrophobic partitioning theory. nih.gov

The uptake of contaminants by organisms in aquatic and soil environments is largely assumed to occur from the solution (water) phase. nih.gov Therefore, the processes that control the concentration of PCBs in porewater within soils and sediments are critical to their bioavailability. The chemical forms of contaminants in solids, such as their presence within specific mineral phases, can control their solubility and, consequently, their availability for uptake and transport. nih.gov

Environmental Transformation and Degradation Pathways

Once released into the environment, 2,3',4,5,5'-Pentachlorobiphenyl can undergo various transformation and degradation processes. These pathways, primarily mediated by microorganisms, can alter the structure of the compound, potentially reducing its persistence and toxicity.

Microbial degradation is a key process in the natural attenuation of PCBs in soil, sediment, and water. frontiersin.org This process involves two main pathways: anaerobic reductive dechlorination and aerobic degradation. frontiersin.org

Under anaerobic (oxygen-free) conditions, typically found in subsurface sediments, highly chlorinated PCBs can undergo reductive dechlorination. frontiersin.orgresearchgate.net In this process, microorganisms use the PCB molecule as an electron acceptor, removing chlorine atoms and replacing them with hydrogen atoms. frontiersin.orgresearchgate.net This typically transforms highly chlorinated congeners into less-chlorinated, ortho-substituted biphenyls. oup.com These less-chlorinated products are generally more susceptible to aerobic degradation. epa.gov

Various microorganisms, including bacteria and fungi, are capable of transforming PCBs. Filamentous fungi, such as the white-rot fungus Phanerochaete chrysosporium, have been shown to transform a high percentage of PCB congeners. researchgate.net In bacteria, two primary metabolic pathways for PCB transformation have been described. The anaerobic pathway involves reductive dehalogenases, with key bacteria belonging to the genera Dehalogenimonas and Dehalococcoides. nih.gov The aerobic pathway, known as the biphenyl (B1667301) (bph) pathway, utilizes dioxygenase enzymes to break open the carbon rings of the biphenyl structure. nih.govnih.gov Bacteria from the genus Rhodococcus are among the known aerobic PCB degraders. asm.org

Significant research has focused on the anaerobic reductive dechlorination of PCBs, as it is the primary mechanism for the breakdown of highly chlorinated congeners in the environment. This process is a two-electron transfer reaction where a chlorine atom is removed and replaced by a hydrogen atom sourced from the proton (H+) of water. researchgate.netnih.govasm.orgresearchgate.net

Studies using anaerobic microbial consortia have demonstrated extensive dechlorination of pentachlorobiphenyls. researchgate.net Research on the dechlorination of 2,3,4,5,6-pentachlorobiphenyl (B96224) showed that it was transformed into 2,3,4,6-tetrachlorobiphenyl. researchgate.net A proposed pathway for the dechlorination of 2,3,4,5,6-pentachlorobiphenyl by anaerobic microbial granules involves sequential removal of chlorine atoms, proceeding through tetrachlorobiphenyl, trichlorobiphenyl, and dichlorobiphenyl intermediates, eventually leading to 2-chlorobiphenyl. researchgate.net

| Parent Compound | Primary Dechlorination Product | Secondary Product | Tertiary Product | Final Product Mentioned |

|---|---|---|---|---|

| 2,3,4,5,6-Pentachlorobiphenyl | 2,3,4,6-Tetrachlorobiphenyl | 2,4,6-Trichlorobiphenyl | 2,4-Dichlorobiphenyl | 2-Chlorobiphenyl |

This table illustrates a sequential dechlorination pathway observed in studies with anaerobic microbial granules, showing the stepwise removal of chlorine atoms from a pentachlorobiphenyl congener. researchgate.net

The removal of chlorine atoms is not random; it occurs preferentially at the meta and para positions of the biphenyl rings. oup.comepa.gov This results in the accumulation of ortho-substituted congeners. epa.gov The microbial communities responsible for this process can be complex. Research has suggested the involvement of sulfate-reducing, spore-forming bacteria in marine sediments. oup.com Furthermore, specific bacteria capable of this transformation have been enriched and isolated. For example, strain DF-1, an ultramicrobacterium, was isolated and shown to be capable of dechlorinating PCBs containing double-flanked chlorines, coupling its growth to the dechlorination process in a process known as dehalorespiration. nih.gov

Microbial Dechlorination and Biotransformation Processes

Aerobic Biodegradation Mechanisms and Novel Microorganisms

The aerobic biodegradation of polychlorinated biphenyls (PCBs), including pentachlorobiphenyls, is a critical process in the natural attenuation of these persistent organic pollutants. This process is primarily mediated by microorganisms that possess the enzymatic machinery to attack the biphenyl structure. The degradation is often initiated by a dioxygenase enzyme, which introduces hydroxyl groups onto the aromatic rings, making them susceptible to ring cleavage and further metabolism.

While specific studies focusing exclusively on the aerobic biodegradation of this compound (PCB 122) are limited, research on other pentachlorobiphenyl isomers and PCB-degrading microorganisms provides insights into the potential mechanisms. For instance, the bacterium Microbacterium paraoxydans has been identified as a novel strain capable of degrading 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB 101) nih.gov. This degradation involves intracellular enzymes, and proteomic and metabolomic studies have revealed that upon exposure to pentachlorobiphenyl, the bacterium upregulates proteins associated with ABC transport and other metabolic pathways nih.gov. The degradation of PCB 101 by M. paraoxydans leads to the formation of metabolites such as 1,2,4-benzenetriol, which can then enter various benzoate (B1203000) degradation pathways nih.gov. It is plausible that similar enzymatic pathways could be involved in the breakdown of this compound by other competent microorganisms.

Novel microorganisms with the potential to degrade a range of PCBs are continually being discovered. For example, the cyanobacterium Anabaena PD-1 has demonstrated the ability to degrade both low- and high-chlorinated PCBs researchgate.net. Studies have shown that this strain can reduce the concentration of various PCB congeners, with degradation percentages for some pentachlorobiphenyls reaching significant levels over a 25-day period researchgate.net. The degradation mechanism is suggested to involve dechlorination, as evidenced by the increase in chloride ion concentration in the culture medium researchgate.net.

The following table summarizes the degradation of selected pentachlorobiphenyls by Anabaena PD-1, which may offer a proxy for understanding the potential aerobic biodegradation of this compound.

| PCB Congener | IUPAC Number | Degradation (%) after 25 days |

| 2,3,4,4',5-Pentachlorobiphenyl | 114 | 48.2 |

| 2,3',4,4',5-Pentachlorobiphenyl | 118 | 45.3 |

| 2',3,4,4',5-Pentachlorobiphenyl | 123 | 53.0 |

Research has also explored sequential treatments, where chemical reduction is followed by aerobic biodegradation. For 2,2',4,5,5'-pentachlorobiphenyl (PCB 101), a palladium-coated iron system was used for reductive dechlorination, producing lower chlorinated congeners like 2,2',4-trichlorobiphenyl (B1345119) (PCB 17) nih.gov. These less chlorinated products were then more readily biodegraded by an aerobic bacterial strain nih.gov. This suggests that for highly chlorinated PCBs like this compound, a combined anaerobic-aerobic or chemical-biological approach might be more effective for complete degradation.

Photolytic Degradation Studies and Reaction Kinetics

Photolytic degradation is a significant abiotic process that contributes to the transformation of PCBs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. This process involves the absorption of light energy by the PCB molecule, leading to the cleavage of carbon-chlorine bonds and subsequent dechlorination. The rate and extent of photolysis are influenced by factors such as the number and position of chlorine atoms on the biphenyl rings, the presence of photosensitizers in the medium, and the wavelength of light.

Studies on the photodegradation of various PCB congeners have shown that the reactivity of chlorine atoms to photolytic cleavage generally follows the order: ortho > meta > para researchgate.net. For pentachlorobiphenyls, this implies that the chlorine atoms at the 2 and 2' positions are more susceptible to removal. The photolysis of PCBs often proceeds through a step-wise dechlorination, leading to the formation of less chlorinated biphenyls, which may then undergo further degradation.

The reaction kinetics of PCB photodegradation can be complex. In natural waters, the process can be accelerated by the presence of dissolved organic matter, which acts as a photosensitizer ias.ac.in. For instance, the photodegradation rate of 2,3,4,7,8-pentachlorodibenzofuran (B44125) in natural lake water was found to be 240-fold faster than in distilled water, highlighting the role of indirect photolysis ias.ac.in.

The following table illustrates the effect of pH on the first-order rate constant for the photodegradation of 2,3,4,5,6-pentachlorophenol, which demonstrates the influence of environmental conditions on photolysis.

| pH | First-Order Rate Constant (min⁻¹) |

| 3 | 0.16 ± 0.005 |

| 9 | 0.26 ± 0.007 |

Further research is needed to determine the specific reaction kinetics, quantum yields, and degradation pathways for the photolysis of this compound under various environmental conditions.

Sorption and Desorption Dynamics in Sediments and Soils

The environmental fate and transport of this compound are heavily influenced by its sorption and desorption behavior in soils and sediments. Due to its high hydrophobicity, this compound strongly partitions from the aqueous phase to solid matrices, particularly those with high organic carbon content. This strong sorption reduces its mobility and bioavailability in the environment.

The sorption of PCBs to soil and sediment is a complex process influenced by several factors, including the properties of the PCB congener (e.g., degree of chlorination, planarity), the characteristics of the sorbent (e.g., organic carbon content, particle size distribution, clay mineralogy), and the properties of the surrounding medium (e.g., pH, presence of dissolved organic matter).

A study on the soil sorption of a mixture of 14 PCB congeners, including this compound (identified as PCB 122 in the study), in a Dystric Gleysol provided insights into its partitioning behavior researchgate.net. The research indicated that soil sorption of PCBs is favored by high total organic carbon, high total aluminum and iron oxides, and an increasing proportion of fine soil particles researchgate.netresearchgate.net. The study compared the sorption of non-ortho-substituted (coplanar), mono-ortho-substituted, and di-ortho-substituted PCBs. As a mono-ortho-substituted congener, this compound's sorption behavior is influenced by its molecular structure.

The following table presents the soil-water partition coefficients (Kd) for this compound and other selected congeners in the A horizon of a Dystric Gleysol.

| PCB Congener | IUPAC Number | Substitution Pattern | Kd (L/kg) |

| This compound | 122 | mono-ortho | 13,000 |

| 3,3',4,4'-Tetrachlorobiphenyl | 77 | non-ortho | 14,000 |

| 2,2',5,5'-Tetrachlorobiphenyl | 52 | di-ortho | 8,000 |

| 2,2',4,5,5'-Pentachlorobiphenyl | 101 | di-ortho | 11,000 |

| 2,3',4,4',5-Pentachlorobiphenyl | 118 | mono-ortho | 15,000 |

| 3,3',4,4',5-Pentachlorobiphenyl | 126 | non-ortho | 18,000 |

The desorption of PCBs from soil and sediment is often a slow, rate-limiting process, which can lead to the long-term persistence of these compounds in the environment. Desorption kinetics are often observed to be biphasic or triphasic, with an initial rapid release followed by a much slower, diffusion-limited release of the more strongly sorbed fraction nih.gov. This slow desorption can limit the effectiveness of remediation technologies that rely on extracting the contaminant from the solid phase. The desorption process is also influenced by factors such as temperature and the concentration of the contaminant in the sediment nih.gov.

Chemical and Physicochemical Transformation Mechanisms (e.g., oxidation, hydrolysis)

Besides biological and photolytic degradation, this compound can undergo other chemical and physicochemical transformations in the environment, although these processes are generally slow for highly chlorinated PCBs.

Oxidation: Chemical oxidation can be a potential transformation pathway for PCBs. This process involves the use of strong oxidizing agents to break down the PCB molecule. However, the effectiveness of chemical oxidation for PCBs in soil and sediment can be limited by several factors. The low water solubility of highly chlorinated PCBs restricts their contact with the oxidant in the aqueous phase cec.org. Furthermore, the presence of organic matter in the soil can consume a significant amount of the oxidant, reducing its availability to react with the target PCB cec.org. While laboratory studies have shown that chemical oxidation can treat PCB-contaminated soil, its application at a larger scale faces challenges cec.org.

Hydrolysis: Hydrolysis, the reaction with water, is generally not a significant degradation pathway for PCBs under normal environmental conditions. The carbon-chlorine bonds in the biphenyl structure are strong and resistant to cleavage by water. Therefore, the rate of hydrolysis for pentachlorobiphenyls is extremely slow and not considered a major environmental fate process.

Reductive Dechlorination: While the focus of this section is on aerobic and abiotic transformations, it is important to note that under anaerobic conditions, such as those found in deep sediments, reductive dechlorination is a key transformation mechanism for highly chlorinated PCBs. This process involves the removal of chlorine atoms and their replacement with hydrogen, leading to the formation of less chlorinated congeners. For example, studies on 2,2',4,5,5'-pentachlorobiphenyl (PCB 101) have shown that it can be reductively dechlorinated to lower chlorinated biphenyls nih.gov. While not an oxidation or hydrolysis process, it is a critical chemical transformation that alters the fate and toxicity of pentachlorobiphenyls in the environment.

Advanced Analytical Methodologies for 2,3 ,4,5,5 Pentachlorobiphenyl Quantification

Sample Collection and Preservation Protocols for Diverse Environmental Matrices

The initial and one of the most critical steps in the analytical process is the collection and preservation of samples to ensure the integrity of the target analyte, 2,3',4,5,5'-pentachlorobiphenyl, until analysis. The protocols vary depending on the sample matrix.

For water samples , grab sampling is a common technique. cdc.gov To concentrate PCBs from water, sorbents can be used during collection. cdc.gov It is crucial to use clean glass containers and to minimize headspace to prevent volatilization. Refrigeration at 4°C is standard practice for short-term storage, while freezing is recommended for longer periods to inhibit microbial degradation.

Soil and sediment samples are typically collected using core samplers or grabs. These samples should be stored in glass jars with Teflon-lined caps (B75204) to prevent contamination and analyte loss through adsorption to plastic surfaces. Like water samples, they should be kept cool during transport and frozen for long-term preservation to halt biological activity.

For air samples , high-volume air samplers equipped with glass fiber filters to capture particulate-bound PCBs and a solid adsorbent like polyurethane foam (PUF) to trap vapor-phase compounds are utilized. A study demonstrated the effectiveness of polyurethane foam plugs for collecting atmospheric PCBs. The samples are then wrapped in aluminum foil and stored in sealed containers at low temperatures.

Biological tissues , such as fish or adipose tissue, require immediate freezing after collection to prevent enzymatic degradation of the target compounds. cdc.gov Samples are often homogenized before extraction to ensure a representative subsample is analyzed.

Extraction and Cleanup Techniques for Complex Environmental and Biological Samples

Extracting this compound from the sample matrix and removing interfering substances is a multi-step process crucial for accurate quantification.

Extraction is the process of separating the target compound from the sample matrix. epa.gov Common methods include:

Soxhlet extraction: A classic and robust method for solid samples like soil, sediment, and tissues, often using a solvent mixture like hexane/acetone. cdc.govepa.gov

Pressurized Liquid Extraction (PLE): An automated method that uses elevated temperatures and pressures to extract analytes more efficiently and with less solvent than traditional methods. nih.gov A study on the simultaneous extraction of PCBs and their metabolites from tissue samples utilized PLE with a hexane:dichloromethane:methanol solvent mixture. nih.gov

Solid-Phase Extraction (SPE): Often used for water samples, where the sample is passed through a cartridge containing a solid adsorbent that retains the PCBs, which are then eluted with a small volume of solvent. cdc.gov

Liquid-Liquid Extraction (LLE): A common technique for water samples where PCBs are partitioned into an immiscible organic solvent like methylene (B1212753) chloride. nih.gov

Cleanup is necessary to remove co-extracted compounds, such as lipids in biological samples and other organic matter, which can interfere with the final analysis. cdc.gov Common cleanup techniques include:

Gel Permeation Chromatography (GPC): Separates compounds based on their molecular size, effectively removing large molecules like lipids.

Adsorption Chromatography: Utilizes materials like Florisil, silica (B1680970) gel, or alumina (B75360) to separate PCBs from interfering compounds based on their polarity. cdc.gov Cleanup on a Florisil column is a frequently used step. cdc.gov

Acid/Base Partitioning: Can be used to remove acidic or basic interferences. For instance, concentrated sulfuric acid is used to remove oxidizable interfering compounds. oup.com

A method for analyzing PCBs and their metabolites in tissue samples highlighted a multi-step cleanup process involving partitioning into anhydrous DMSO and purification on a silica gel column. nih.gov

Chromatographic Separation and Detection Technologies

The instrumental analysis of this compound relies heavily on chromatographic techniques to separate it from other PCB congeners and interfering compounds, followed by sensitive detection.

Gas Chromatography (GC) is the primary separation technique used for PCB analysis. A capillary column with a specific stationary phase, such as a non-polar dimethylpolysiloxane or a semi-polar phenyl-methylpolysiloxane, is used to separate the congeners based on their volatility and interaction with the stationary phase. Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power for complex mixtures. researchgate.net

Two main types of detectors are commonly used:

Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds like PCBs. nih.gov It is a robust and cost-effective option for routine monitoring. nih.gov However, its selectivity can be a limitation in complex samples. researchgate.net A validated GC-ECD method for indicator PCBs reported method detection limits ranging from 0.0005 to 0.002 ng. nih.gov

Mass Spectrometry (MS): When coupled with GC, MS provides both high sensitivity and high selectivity. thermofisher.com It identifies compounds based on their mass-to-charge ratio, providing structural information and definitive identification. Triple quadrupole GC-MS/MS offers a significant increase in selectivity compared to single quadrupole GC-MS, which is beneficial for cutting through chemical background interference. thermofisher.com

The following table summarizes the key features of these detection technologies:

| Feature | Gas Chromatography-Electron Capture Detection (GC-ECD) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Measures the decrease in current from a radioactive source caused by electron-capturing analytes. | Ionizes separated compounds and measures their mass-to-charge ratio. |

| Selectivity | Selective for halogenated compounds. | Highly selective, provides structural information. |

| Sensitivity | Very high for polychlorinated compounds. | High, with techniques like selected ion monitoring (SIM) enhancing it further. |

| Confirmation | Primarily based on retention time. | Based on both retention time and mass spectrum, providing definitive identification. |

Isotope Dilution Mass Spectrometry Approaches for Enhanced Accuracy

For the most accurate and precise quantification of this compound, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-2,3',4,5,5'-pentachlorobiphenyl) to the sample before extraction and cleanup.

The labeled internal standard behaves almost identically to the native analyte throughout the analytical process. By measuring the ratio of the native analyte to the labeled standard in the final extract using GC-MS, any losses of the analyte during sample preparation can be corrected for. This approach significantly improves the accuracy and precision of the results, as it compensates for matrix effects and variations in extraction efficiency.

A study developing a method for quantifying polybrominated and polychlorinated biphenyls in human serum utilized isotope-dilution calibration, achieving method accuracies ranging from 84% to 119% with relative standard deviations of less than 19%. nih.gov

Quality Assurance and Quality Control Protocols in Environmental Analytical Research

Rigorous quality assurance (QA) and quality control (QC) protocols are essential to ensure the reliability and defensibility of analytical data for this compound. These protocols encompass the entire analytical process, from sample collection to data reporting. Key QA/QC elements include:

Method Blanks: An analyte-free matrix is processed and analyzed alongside the samples to check for contamination introduced during the analytical procedure.

Spiked Samples (Matrix Spikes): A known amount of the analyte is added to a sample to assess the accuracy of the method in the specific sample matrix.

Duplicates/Replicates: Analyzing duplicate or replicate samples provides a measure of the precision of the method.

Laboratory Control Samples (LCS): A well-characterized, analyte-free matrix is spiked with a known concentration of the analyte and analyzed with each batch of samples to monitor the performance of the analytical method.

Internal and Surrogate Standards: As discussed in the context of IDMS, these are used to monitor and correct for variations in analytical performance.

Adherence to standardized methods, such as those published by the U.S. Environmental Protection Agency (EPA), and participation in inter-laboratory comparison studies are also crucial components of a robust QA/QC program.

Standardization and Development of Reference Materials in PCB Analysis

Standardization and the use of certified reference materials (CRMs) are fundamental to achieving accuracy and comparability of data among different laboratories and over time. cpachem.com

Standardization involves the use of well-characterized analytical standards of this compound with a known purity and concentration to calibrate the analytical instrument. cpachem.comaccustandard.comaccustandard.com This calibration curve is then used to determine the concentration of the analyte in the samples.

Certified Reference Materials (CRMs) are materials with a certified concentration and uncertainty for the target analyte in a specific matrix (e.g., sediment, fish tissue, or a solution). cpachem.comsigmaaldrich.com These materials are produced by national metrology institutes or accredited reference material producers. cpachem.com Analyzing CRMs alongside environmental samples provides a direct measure of the accuracy of the entire analytical method. The results obtained for the CRM are compared to the certified values to assess the laboratory's performance. The use of CRMs is a critical component of method validation and ongoing quality control. nih.gov

Ecological Modeling and Predictive Frameworks for 2,3 ,4,5,5 Pentachlorobiphenyl

Environmental Transport and Fate Modeling Approaches

The environmental transport and fate of 2,3',4,5,5'-pentachlorobiphenyl (PCB 123) are evaluated using sophisticated modeling frameworks that predict its movement and persistence in the environment. These models are essential for understanding how the compound partitions between different environmental compartments, including air, water, soil, and sediment.

A primary approach involves the use of multimedia fugacity models. researchgate.netosti.gov These models are based on the concept of fugacity, or the "escaping tendency" of a chemical from a particular phase. researchgate.net They divide the environment into distinct compartments and simulate the transport processes that move the compound between them, such as advection, atmospheric deposition, volatilization, sediment deposition and burial, and sediment-water diffusion. researchgate.netnih.govepa.gov Degradation reactions within each compartment are also factored into the calculations. researchgate.net Prominent examples of such frameworks include the Quantitative Water Air Sediment Interaction (QWASI) model, which is often applied to aquatic systems like lakes. researchgate.net More recent and complex models have expanded to include additional sub-compartments like terrestrial and aquatic vegetation, ice, snow, and different types of atmospheric aerosols to provide a more granular picture of a chemical's distribution. nv.gov

The reliability of these models hinges on accurate data for the physicochemical properties of the specific congener. For this compound, key input parameters have been determined through experimental and predictive methods, which are crucial for model calibration and validation.

Table 1: Environmental Fate and Transport Properties of this compound (PCB 123)

| Property | Experimental Average | Predicted Average | Unit | Description |

|---|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | 1.58e+5 | - | L/kg | Indicates the tendency of the compound to bind to organic matter in soil and sediment. A high value suggests strong binding and low mobility in soil. |

| Atmospheric Hydroxylation Rate | - | 6.17e-13 | cm³/molecule*sec | Represents the rate of degradation in the atmosphere due to reaction with hydroxyl radicals, a key pathway for atmospheric removal. |

| Biodegradation Half-Life | - | 15.5 | days | The estimated time for half of the compound to be broken down by microorganisms. |

Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. nih.gov

In addition to deterministic models, probabilistic approaches like Bayesian modeling have been used for assessing PCB fate and transport. nih.gov These methods allow for the formal integration of information from both literature-based parameter estimates and field measurements of contaminant concentrations, providing a robust way to handle uncertainty in the model predictions. nih.gov The ultimate goal of these modeling efforts is to create a qualitative and quantitative understanding of the processes controlling the spatial and temporal distribution of PCB 123 in the environment. researchgate.net

Bioaccumulation and Trophic Transfer Model Development and Validation

Modeling the bioaccumulation and trophic transfer of this compound is critical for assessing the risk it poses to wildlife and humans. As a persistent and lipophilic ("fat-loving") compound, it has a strong tendency to accumulate in the fatty tissues of organisms and biomagnify in food chains. nih.gov

The foundation of these models is the Bioconcentration Factor (BCF) , which measures a chemical's accumulation in an aquatic organism from water. A high BCF value for this compound points to a significant potential for it to build up in organisms like fish directly from the surrounding water.

Table 2: Bioaccumulation Potential of this compound (PCB 123)

| Property | Experimental Average | Predicted Average | Unit | Description |

|---|---|---|---|---|

| Bioconcentration Factor | - | 1.21e+5 | L/kg | Measures the accumulation of the chemical in an organism from water. This high value indicates a very strong potential for bioconcentration in aquatic life. |

| Fish Biotransformation Half-Life | - | 302 | days | The estimated time it takes for half of the compound to be metabolized and eliminated from a fish's body. A long half-life contributes to higher bioaccumulation. |

Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. nih.gov

Bioaccumulation models use parameters like the BCF along with data on organism physiology (e.g., lipid content, growth rate) and environmental conditions to predict contaminant concentrations in various species. Trophic transfer or food web models take this a step further by simulating the movement of the compound from lower to higher trophic levels. They account for the consumption of contaminated prey, leading to biomagnification, where concentrations increase at each successive level of the food chain.

Validation of these models is achieved by comparing their predictions to real-world data obtained from environmental monitoring. For instance, the detection of this compound in the blood serum of human populations serves as a crucial validation point, confirming that the compound is transferred through environmental media and dietary pathways to humans. integral-corp.com

Source Apportionment and Historical Contamination Tracing Methodologies

Identifying the origins of this compound in the environment is a complex forensic challenge. Methodologies for source apportionment and historical tracing are used to allocate liability for contamination and to understand how legacy pollutants persist and redistribute over time.

A primary methodology is congener-specific analysis or "fingerprinting". wa.gov Polychlorinated biphenyls were manufactured and sold in commercial mixtures (e.g., Aroclors), each with a characteristic distribution of different congeners. wa.gov By analyzing the specific congener profile, including the relative abundance of PCB 123, in an environmental sample (like soil, sediment, or air), scientists can compare it to the fingerprints of known historical Aroclor mixtures or other industrial sources. osti.govwa.gov Statistical techniques such as principal components analysis and unmixing models can be applied to complex datasets to deconstruct a mixed environmental signature into its original source patterns. wa.gov

One challenge in this approach is that the congener profile can be altered over time by environmental processes like weathering and degradation, which must be accounted for in the analysis. nv.gov Furthermore, different analytical laboratory methods may result in co-elution, where two or more congeners are measured as a single peak, complicating direct comparisons between datasets. wa.gov Advanced data handling techniques are often required to harmonize data from different studies to create a consistent basis for comparison. wa.gov

For historical contamination tracing , researchers often rely on the analysis of dated sediment cores from lakes or estuaries. nih.govnih.gov Sediments accumulate in layers over time, creating a vertical timeline of contaminant deposition. epa.gov By sectioning a core and analyzing each layer for PCB 123 and other congeners, a historical record of contamination can be reconstructed. nih.govnih.gov Radioisotopic dating techniques, using markers like Cesium-137 and Lead-210, are employed to assign a specific age to each sediment layer. epa.govnih.gov This approach allows researchers to pinpoint when contamination began, identify peak periods of industrial discharge, and assess how contamination levels have changed in response to regulatory actions, such as the ban on PCB production. nih.govnih.gov

Predictive Environmental Exposure Modeling and Assessment Methodologies

Predictive environmental exposure models are used to estimate the extent of contact that humans and ecological receptors have with this compound. These assessments are crucial for understanding potential health risks and are a key component of risk assessment frameworks. osti.gov

These models integrate the output from environmental fate and transport models (i.e., predicted concentrations in media like air, water, and soil) with data on human or animal behavior, diet, and physiology. wa.gov The goal is to quantify the total intake of the chemical from all relevant pathways. For the general human population, the primary routes of exposure to PCBs are often dietary intake, particularly from contaminated fish, and inhalation of indoor air. nih.gov

One established framework is the exposure commitment method , which provides a systematic way to analyze the pathways of a chemical through the environment to humans. wa.gov This approach estimates transfer factors between environmental compartments to quantify exposure from secondary pathways, such as the movement of the compound from soil into the air, which is then inhaled. wa.gov

A practical application of these methodologies is the development of public health guidelines. For example, the U.S. EPA calculates "Exposure Levels for Evaluating PCBs in Indoor School Air." To do this, they model exposure from multiple school-related pathways (indoor air, dust) and non-school pathways (diet, outdoor air). They then determine an acceptable concentration in school air that would keep a person's total daily exposure from all sources below the established oral reference dose (RfD), which is an estimate of a daily exposure that is unlikely to cause harmful effects over a lifetime. These assessments rely on assumptions about time spent in different environments, breathing rates, and dietary habits for different age groups. The models provide a critical tool for risk management and for prioritizing remediation efforts. osti.gov

Research Gaps and Future Directions in 2,3 ,4,5,5 Pentachlorobiphenyl Studies

Development of Novel and High-Throughput Analytical Approaches

The accurate detection and quantification of 2,3',4,5,5'-pentachlorobiphenyl (PCB-122) and other PCB congeners are paramount for understanding their environmental fate and toxicological effects. Historically, the analysis of PCBs has been challenging due to the complexity of congener mixtures in environmental and biological samples. Traditional methods often relied on Aroclor-based analysis, which compares the pattern of PCB peaks in a sample to commercial mixtures. clu-in.orgsgsaxys.com However, this approach is often inaccurate because environmental weathering processes like degradation, partitioning, and metabolism can significantly alter the congener profile from that of the original Aroclor mixtures. clu-in.orgastm.org

To overcome these limitations, research has increasingly focused on congener-specific analysis. sgsaxys.comastm.org High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) has been a cornerstone for this type of analysis, allowing for the separation and quantification of individual PCB congeners. sgsaxys.comyoutube.com The development of methods like EPA Method 1668 has provided a framework for ultratrace congener-specific PCB analysis. sgsaxys.com

Despite these advancements, significant research gaps remain, necessitating the development of novel and high-throughput analytical approaches.

Current and Emerging Analytical Techniques:

| Technique | Description | Advantages |

| Dual-Column Gas Chromatography with Electron Capture Detection (GC-ECD) | Utilizes two parallel columns with different stationary phases to improve separation of co-eluting congeners. nih.gov | Enhanced resolution and quantification of individual congeners. nih.gov |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Offers high selectivity and sensitivity by using two stages of mass analysis, reducing matrix interference. researchgate.net | Improved accuracy and lower detection limits, particularly in complex matrices. researchgate.net |

| Atmospheric Pressure Gas Chromatography-Tandem Mass Spectrometry (APGC-MS/MS) | A newer technique that provides high sensitivity and is being validated as a replacement for some legacy methods. sgsaxys.com | Offers robust and sensitive analysis for a comprehensive range of PCB congeners. sgsaxys.com |

Future research should focus on developing analytical methods that are not only more sensitive and specific but also faster and more cost-effective to enable large-scale monitoring and high-throughput screening. This includes the exploration of advanced chromatographic techniques, novel mass spectrometry ionization and detection methods, and the automation of sample preparation and data analysis. The goal is to move towards methods that can analyze all 209 PCB congeners with high accuracy and precision, which is crucial for a complete understanding of PCB contamination and its associated risks. sgsaxys.comeurofins.de

Refinement of Environmental Fate and Transport Models for Improved Predictive Capability

Understanding the environmental journey of this compound is crucial for predicting its distribution and potential impact. Mathematical models are essential tools for simulating the transport and fate of PCBs in various environmental compartments. researchgate.net These models help to estimate the movement of PCBs from their source to different environmental media like soil, water, and air. researchgate.net

The transport of PCBs is a complex process influenced by their physicochemical properties, such as low water solubility and strong sorption to soil and sediments. researchgate.netnih.gov This means that in unsaturated soils, PCBs dissolved in water are not likely to travel to great depths. researchgate.net However, in soils with low organic matter, their transport can be much faster, increasing the risk of groundwater contamination. researchgate.net

Key Transport and Fate Parameters for this compound:

| Parameter | Value | Unit |

| Soil Adsorption Coefficient (Koc) | 1.58e+5 | L/kg |

| Bioconcentration Factor | 1.21e+5 | L/kg |

| Atmospheric Hydroxylation Rate | 6.17e-13 | cm³/molecule*sec |

| Biodegradation Half-Life | 15.5 | days |

| Fish Biotransformation Half-Life (Km) | 302 | days |

| Source: U.S. Environmental Protection Agency epa.gov |

Despite the availability of these models, there is a continuous need for their refinement to improve predictive capabilities. Future research should focus on:

Incorporating colloid-facilitated transport: PCBs can bind to colloids (fine particles) in groundwater, which can enhance their mobility. researchgate.net Models need to better account for this transport mechanism.

Improving representation of "grasshopper effect": This process involves the long-range atmospheric transport of semi-volatile compounds like PCBs, where they evaporate in warmer regions and deposit in cooler regions. ntnu.no Climate change is expected to influence this process, making it a critical area for model improvement. ntnu.no

Dynamic modeling: Level IV multimedia models that can simulate the time-dependent behavior of PCBs in response to changing emissions are crucial for forecasting future trends. nih.gov These models should undergo rigorous uncertainty and sensitivity analyses to enhance their reliability. nih.gov

Integrating multi-media data: Models should be capable of integrating data from various environmental compartments (air, water, soil, sediment, biota) to provide a more holistic and accurate picture of PCB fate and transport. nih.gov

Elucidation of Unexplored Biotransformation Pathways and Microbial Community Dynamics

The biotransformation of polychlorinated biphenyls, including this compound, is a critical process that influences their persistence and toxicity in the environment. Microorganisms play a significant role in the degradation of PCBs. researchgate.nethawaii.edu The breakdown of PCBs by microbes is generally a two-stage process involving both anaerobic and aerobic bacteria. wikipedia.org

Under anaerobic conditions, a process called reductive dechlorination occurs, where chlorine atoms are removed from the highly chlorinated biphenyl (B1667301) rings. researchgate.netwikipedia.org This is a crucial first step as it makes the PCBs less chlorinated and more susceptible to further degradation. researchgate.net Subsequently, aerobic bacteria can break down the less-chlorinated biphenyls through oxidative pathways, such as the biphenyl catabolic pathway, which involves enzymes like 2,3-dioxygenase. slideshare.netdtu.dk This can lead to the complete mineralization of the PCB molecule. researchgate.net

While the general pathways of PCB biodegradation are known, there are still significant research gaps concerning the specific biotransformation of this compound and the microbial communities involved. Future research should focus on:

Identifying novel metabolic pathways: While the primary degradation pathways have been studied, there may be unexplored biotransformation routes for specific congeners like PCB-122. Research into the metabolites formed during its degradation is essential. For example, studies on other pentachlorobiphenyls have identified hydroxylated and other metabolites, indicating complex metabolic processes. nih.govnih.govjst.go.jp

Characterizing microbial consortia: The degradation of PCBs often requires the synergistic action of different microbial species. wikipedia.org Identifying the key players in the microbial communities responsible for the complete degradation of this compound is crucial for developing effective bioremediation strategies.

Understanding the influence of environmental factors: The rate and extent of biotransformation are influenced by various environmental conditions such as temperature, pH, and the presence of other nutrients or contaminants. researchgate.net Research is needed to understand how these factors affect the microbial communities and their ability to degrade this specific congener.

Investigating the role of genetically engineered microorganisms: The potential of using genetically modified organisms with enhanced PCB-degrading capabilities is a promising area for future research. slideshare.net

Long-Term Environmental Monitoring and Trend Analysis Research

Long-term environmental monitoring is essential for understanding the persistence, trends, and ultimate fate of this compound and other PCB congeners in the environment. mdpi.comnih.gov Although the production of PCBs was banned decades ago, they remain ubiquitous environmental contaminants due to their chemical stability and resistance to degradation. mdpi.comontosight.ai

Monitoring studies have shown a general decline in the concentrations of many PCB congeners in various environmental matrices, such as urban soils, over the past few decades. mdpi.com This decline is attributed to reduced emissions, source control measures, and natural attenuation processes. mdpi.com However, the rate of decline has slowed in recent years, and localized hotspots of contamination persist. nih.govacs.org

Key Findings from Long-Term Monitoring Studies:

| Finding | Implication | Reference |

| General decline in total PCB concentrations in urban soils over a 20-year period. | Effectiveness of regulatory measures and natural attenuation. | mdpi.com |

| Persistence of higher-chlorinated congeners in the environment. | These congeners are more resistant to degradation and soil sorption. | mdpi.com |

| Fluctuation in concentrations of specific congeners. | Suggests differences in persistence, mobility, and potential ongoing sources. | mdpi.com |

| Re-entry of PCBs from sediments into the food chain. | Sediments act as a long-term reservoir for PCBs. | nih.gov |

Future research in this area should focus on:

Sustained monitoring programs: Continued long-term monitoring across various environmental media (air, water, soil, sediment, and biota) is crucial to track the trends of this compound and other congeners. mdpi.comepa.gov This will help in assessing the effectiveness of remediation efforts and identifying any new sources of contamination. nih.gov

Focus on non-legacy PCBs: In addition to legacy PCBs from commercial mixtures, there is growing concern about unintentionally produced PCBs from sources like pigments in paints. nih.gov Monitoring programs should be expanded to include these non-legacy congeners.

Improved temporal and spatial resolution: More frequent sampling and a wider geographical distribution of monitoring sites will provide a more detailed understanding of the temporal and spatial trends of PCB contamination.

Analysis of congener patterns: Analyzing the changing patterns of PCB congeners over time can provide valuable insights into ongoing sources, transport pathways, and degradation processes. mdpi.com

Integrated Multi-Media Environmental Assessment Strategies for PCB Congeners

To fully comprehend the environmental risks posed by this compound and other PCB congeners, an integrated multi-media environmental assessment approach is necessary. This strategy involves evaluating the presence, fate, and effects of PCBs across all environmental compartments—air, water, soil, sediment, and biota—in a holistic manner. nih.govnih.gov

PCBs are distributed throughout the environment, and their movement between these media is a continuous process. nih.govepa.gov For example, lower chlorinated PCBs tend to be more volatile and can move from water to the atmosphere, while higher chlorinated congeners are more likely to sorb to sediments. epa.gov A comprehensive assessment must account for these partitioning and transport processes. epa.gov

The development of multimedia models has been a significant step towards an integrated assessment. nih.gov These models can simulate the distribution of PCBs in different environmental compartments and help to identify the dominant pathways of exposure for humans and wildlife. nih.gov However, these models require robust data from various media to be effective.

Components of an Integrated Multi-Media Assessment:

| Component | Description |

| Multi-Media Monitoring | Systematic collection of data on PCB concentrations in air, water, soil, sediment, and biota. nih.gov |

| Fate and Transport Modeling | Use of mathematical models to simulate the movement and transformation of PCBs between different environmental compartments. nih.gov |

| Bioaccumulation and Trophic Transfer Analysis | Evaluation of how PCBs accumulate in organisms and are transferred through the food web. researchgate.net |

| Risk Assessment | Estimation of the potential adverse effects of PCB exposure on human health and ecological receptors. astm.orgnih.gov |

Future directions for integrated multi-media environmental assessment strategies for PCB congeners should include:

Harmonization of data collection: Standardized methods for sampling and analysis across different media are needed to ensure data comparability. nih.gov

Development of more sophisticated models: There is a need for dynamic, spatially explicit multimedia models that can incorporate the complexities of environmental processes and predict future trends under different scenarios, such as climate change. nih.govntnu.no

Inclusion of bioavailability measures: Assessments should not only consider the total concentration of PCBs but also their bioavailable fraction, as this is what is available for uptake by organisms. researchgate.net

Focus on congener-specific assessments: Given that the toxicity and environmental fate of PCBs are congener-specific, assessments should focus on individual congeners rather than total PCBs or Aroclor mixtures. clu-in.orgnih.gov

Integration of ecological and human health risk assessments: A truly integrated approach should consider the risks to both ecosystems and human populations in a unified framework. epa.govusgs.gov

常见问题

Q. How is 2,3',4,5,5'-Pentachlorobiphenyl identified and distinguished from other PCB congeners in environmental samples?

Methodological Answer:

- Structural Identification : Use high-resolution gas chromatography (HRGC) paired with mass spectrometry (MS) to resolve chlorine substitution patterns. The IUPAC name and CAS number (31508-00-6 for PCB 118 or 56558-17-9 for PCB-120, depending on nomenclature systems) confirm identity .

- Congener-Specific Analysis : Compare retention times and mass spectra against certified reference standards (e.g., AccuStandard PCB mixes) to differentiate from structurally similar congeners like 2,3',4,4',5-PCB (PCB 118) .

- Chlorine Position Confirmation : Nuclear magnetic resonance (NMR) or X-ray crystallography can resolve ambiguities in chlorine atom placement on biphenyl rings .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- Extraction : Use Soxhlet extraction or pressurized liquid extraction (PLE) with hexane:acetone (1:1) for solid samples (e.g., soil, sediment). Liquid-liquid extraction (LLE) is suitable for aqueous samples .

- Cleanup : Pass extracts through silica gel or Florisil columns to remove lipids and interfering compounds. Sulfuric acid treatment may degrade organic matter .

- Quantification : Employ gas chromatography coupled with high-resolution mass spectrometry (GC/HRMS) for low detection limits (pg/L range). Internal standards (e.g., C-labeled PCBs) correct for matrix effects .

Q. What factors influence the environmental persistence and bioaccumulation of this compound?

Methodological Answer:

- Structural Determinants : The chlorine substitution pattern (e.g., para- and meta-positions) reduces susceptibility to microbial degradation, enhancing persistence .

- Lipophilicity : Log values (~6.5) predict bioaccumulation in fatty tissues. Measure biota-sediment accumulation factors (BSAFs) in field studies .

- Transport Mechanisms : Model long-range atmospheric transport using partitioning coefficients () and monitor deposition in polar regions .

Advanced Research Questions

Q. How does this compound undergo metabolic transformation in mammalian systems, and what are the implications for toxicity?

Methodological Answer:

- In Vivo Models : Administer C-labeled PCB to rodents or mink. Collect excreta (urine/feces) and tissues for radiometric analysis. Use GC/MS to identify hydroxylated and methylsulfonyl metabolites .

- Enzymatic Pathways : Cytochrome P450 (CYP1A1/2) mediates oxidation, forming reactive intermediates. Assess enzyme inhibition/induction via hepatic microsomal assays .

- Toxicity Linkage : Compare metabolite profiles with endpoints like thyroid hormone disruption (e.g., serum thyroxine levels in TTR-null mice) .

Q. What advanced remediation strategies are effective for this compound in contaminated soils?

Methodological Answer:

- Bimetallic Reductive Dechlorination : Use Pd/Fe nanoparticles (0.1–1.0 wt% Pd loading) under anaerobic conditions. Monitor dechlorination products (e.g., tri-/tetra-chlorobiphenyls) via GC/MS .

- Bioaugmentation : Introduce Dehalococcoides spp. or engineered microbes with reductive dehalogenase genes. Optimize electron donors (e.g., lactate) and redox conditions .

- Field Validation : Conduct pilot-scale tests with soil slurry reactors. Measure PCB half-lives and ecotoxicity post-treatment .

Q. How can compound-specific isotope analysis (CSIA) track the origin and transformation of this compound in aquatic systems?

Methodological Answer:

- Isotope Enrichment : Analyze δC and δCl signatures via gas chromatography-isotope ratio mass spectrometry (GC-IRMS). Compare with source materials to identify industrial vs. pyrolytic origins .

- Degradation Studies : Incubate PCB with microbial consortia and measure isotopic fractionation (). Calculate enrichment factors to distinguish biotic vs. abiotic pathways .

Q. Why do interspecies differences exist in the toxicokinetics of this compound?

Methodological Answer:

- Tissue Distribution : Radiolabel tracer studies in mink vs. mice show species-specific accumulation in salivary glands (mink) or lungs (mice) due to differential protein binding .

- Metabolite Retention : Hydroxylated metabolites persist in mink adipose tissue, whereas methylsulfonyl derivatives dominate in murine systems. Use autoradiography and tissue fractionation for localization .

Q. How do congener-specific interactions influence the endocrine-disrupting effects of this compound?

Methodological Answer:

- Receptor Binding Assays : Test competitive binding to thyroid hormone transport proteins (e.g., transthyretin) using fluorescence displacement assays. PCB 118 (2,3',4,4',5-CB) shows higher affinity than PCB-120 .

- Transcriptomic Profiling : Expose zebrafish embryos to PCB mixtures and perform RNA-seq to identify AhR-independent pathways (e.g., estrogen receptor cross-talk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。